molecular formula C6H7NOS B14434287 5,6-Dihydro-2H-cyclopenta[d][1,2]thiazol-3(4H)-one CAS No. 82633-78-1

5,6-Dihydro-2H-cyclopenta[d][1,2]thiazol-3(4H)-one

Cat. No.: B14434287
CAS No.: 82633-78-1
M. Wt: 141.19 g/mol
InChI Key: IQNYLDNSEGALMT-UHFFFAOYSA-N
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Description

5,6-Dihydro-2H-cyclopenta[d][1,2]thiazol-3(4H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-2H-cyclopenta[d][1,2]thiazol-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopentanone derivative with a thioamide in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-2H-cyclopenta[d][1,2]thiazol-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5,6-Dihydro-2H-cyclopenta[d][1,2]thiazol-3(4H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 5,6-Dihydro-2H-cyclopenta[d][1,2]thiazol-3(4H)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine
  • 2-Amino-5,6-dihydro-4H-cyclopentathiazole

Uniqueness

5,6-Dihydro-2H-cyclopenta[d][1,2]thiazol-3(4H)-one is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for various applications in research and industry.

Properties

CAS No.

82633-78-1

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

IUPAC Name

5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one

InChI

InChI=1S/C6H7NOS/c8-6-4-2-1-3-5(4)9-7-6/h1-3H2,(H,7,8)

InChI Key

IQNYLDNSEGALMT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SNC2=O

Origin of Product

United States

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